2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one
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Overview
Description
The compound 2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids and other natural products. The compound also contains multiple hydroxyl groups, a pyran ring, and a sugar moiety, indicating potential biological activity and solubility in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multiple steps involving the formation of the cyclopenta[a]phenanthrene core, followed by functionalization with hydroxyl groups and the attachment of the sugar moiety. One method involves the catalytic hydrogenation of 3β-hydroxy-pregna-5,16-diene-20-one-3-acetate to form the desired product .
Industrial Production Methods
Industrial production of such complex molecules typically involves multi-step synthesis with rigorous purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reactions: Often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid
Uniqueness
The uniqueness of 2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one lies in its specific structural features, such as the combination of the cyclopenta[a]phenanthrene core with a sugar moiety and multiple hydroxyl groups. This structure imparts unique biological activities and solubility properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C34H48O10 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[1-(7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3 |
InChI Key |
ZKPXDCPRHDFPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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